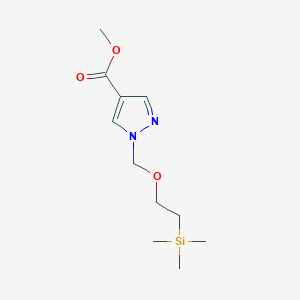

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

CAS No.: 2230692-11-0

Cat. No.: VC5334075

Molecular Formula: C11H20N2O3Si

Molecular Weight: 256.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230692-11-0 |

|---|---|

| Molecular Formula | C11H20N2O3Si |

| Molecular Weight | 256.377 |

| IUPAC Name | methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3 |

| Standard InChI Key | BLTQINUYEIQMRL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a pyrazole ring () substituted with two key functional groups:

-

SEM Group: The 1-position is protected by a SEM group (), which enhances solubility and stability during synthetic manipulations .

-

Methyl Ester: The 4-position features a methyl ester (), a common motif in prodrug design and intermediate synthesis .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 256.37 g/mol | |

| CAS Number | 2230692-11-0 | |

| IUPAC Name | Methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a two-step strategy:

-

Pyrazole Ring Formation: Pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation of hydrazines with 1,3-diketones or via palladium-catalyzed cross-coupling reactions .

-

SEM Protection: The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the alkylation of the pyrazole nitrogen .

Example Reaction:

Optimization and Yield

-

Yield: Reported yields range from 57% to 75% depending on reaction conditions .

-

Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly employed .

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The SEM-protected pyrazole serves as a versatile building block:

-

Pharmaceutical Intermediates: Used in the synthesis of covalent protease inhibitors (e.g., anti-alphavirus agents) .

-

Heterocyclic Systems: Facilitates the construction of fused pyrazolo[3,4-b]pyridines and thieno[2,3-c]pyrazoles .

Table 2: Key Applications in Drug Discovery

| Application | Target/Activity | Reference |

|---|---|---|

| Protease Inhibition | Chikungunya nsP2 cysteine protease | |

| Antimicrobial Agents | Benzofuran-pyrazole hybrids | |

| Antiviral Compounds | Alphavirus replication inhibitors |

Comparative Analysis with Analogues

Structural Analogues

-

Ethyl Esters: Ethyl 1-SEM-1H-pyrazole-4-carboxylate (CAS 1125880-03-6) exhibits similar reactivity but altered solubility .

-

Nitro Derivatives: 4-Nitro-1-SEM-1H-pyrazole (CAS 1260160-79-9) is used in electrophilic substitution reactions .

Table 3: Comparison of Pyrazole Derivatives

| Compound | Molecular Weight | Key Functional Group | Application |

|---|---|---|---|

| Methyl 1-SEM-pyrazole-4-carboxylate | 256.37 | Methyl ester | Intermediate synthesis |

| Ethyl 5-formyl-1-SEM-pyrazole-4-carboxylate | 298.41 | Formyl group | Aldehyde-based coupling |

| 4-Ethynyl-1-SEM-1H-pyrazole | 222.36 | Ethynyl group | Click chemistry |

Future Directions

Research Opportunities

-

Bioconjugation: Explore use in PROTACs (proteolysis-targeting chimeras) via esterase-sensitive linkages.

-

Materials Science: Investigate SEM-protected pyrazoles in metal-organic frameworks (MOFs).

Challenges

-

Scalability: Optimize SEM introduction for kilogram-scale synthesis.

-

Toxicity Profiling: Conduct in vitro and in vivo studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume